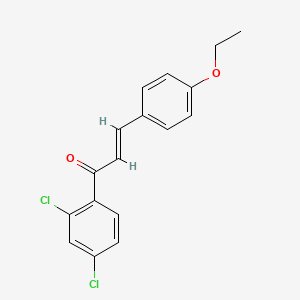

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Beschreibung

“(2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure comprises a 2,4-dichlorophenyl ring at the carbonyl end and a 4-ethoxyphenyl group at the propenone terminus (Fig. 1). The (2E)-configuration ensures planar geometry, facilitating π-π stacking and dipole interactions in crystal lattices . The 2,4-dichlorophenyl moiety introduces electron-withdrawing effects, while the 4-ethoxyphenyl group provides electron-donating character, creating a polarized enone system. This polarity influences reactivity, solubility, and biological interactions .

Chalcones of this class are studied for diverse applications, including antimicrobial, anticancer, and antiparasitic activities. The dichlorophenyl and ethoxyphenyl substituents enhance metabolic stability compared to hydroxyl- or amino-substituted analogs, as evidenced by predictive ADMET studies .

Eigenschaften

IUPAC Name |

(E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O2/c1-2-21-14-7-3-12(4-8-14)5-10-17(20)15-9-6-13(18)11-16(15)19/h3-11H,2H2,1H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGQFKPEWMHYRF-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be scaled up using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Epoxides, carboxylic acids, and other oxidized derivatives.

Reduction: Saturated ketones, alcohols, and alkanes.

Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Chalcones are known for their potential therapeutic effects. Research indicates that (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exhibits:

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains and fungi. Its ability to disrupt microbial cell membranes is a key factor in its antimicrobial action.

- Anti-inflammatory Effects : Research indicates that this chalcone can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Material Science

Chalcones are also utilized in the development of new materials:

- Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, chalcone derivatives are explored as potential materials for OLEDs. Their ability to emit light upon electrical stimulation makes them suitable for display technologies.

- Photovoltaic Cells : Research is ongoing into the use of chalcone-based compounds in solar cells, where they may enhance light absorption and conversion efficiency.

Agricultural Applications

The compound's biological activity extends to agricultural science:

- Pesticidal Properties : Studies have indicated that (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one may serve as a natural pesticide. Its effectiveness against pests can reduce reliance on synthetic chemicals.

Case Studies

Wirkmechanismus

The mechanism of action of (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities. Additionally, the compound’s aromatic rings and substituents can interact with specific receptors and enzymes, modulating their activity and leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) at R₁ increase electrophilicity of the enone system, enhancing reactivity in Michael addition reactions .

- Ethoxy vs. methoxy : The ethoxy group in the target compound provides greater steric bulk and lipophilicity than methoxy analogs, improving membrane permeability but reducing aqueous solubility .

- Thiophene incorporation (e.g., ) introduces heterocyclic polarity, altering charge distribution and intermolecular interactions .

Table 2: Antiparasitic and Antimicrobial Efficacy

Key Findings :

- The 4-aminophenyl analog () outperforms the target compound in antiparasitic activity due to its ability to form hydrogen bonds with trypanothione reductase’s active site .

- Fluorinated analogs exhibit reduced efficacy, likely due to increased crystal lattice stability (via C–F···H interactions), limiting bioavailability .

Crystallographic and Stability Comparisons

Table 3: Crystal Packing and Molecular Geometry

Structural Insights :

Biologische Aktivität

(2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

- CAS Number: 113093-57-5

- Molecular Formula: C16H14Cl2O2

The molecular structure features a central α,β-unsaturated carbonyl group characteristic of chalcones, which contributes to its biological reactivity.

Anticancer Activity

Chalcones and their derivatives have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines.

Mechanism of Action:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

A study reported that this compound showed IC50 values in the micromolar range against breast cancer cell lines, indicating potent activity .

Antioxidant Properties

The compound has demonstrated antioxidant activity through various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Key Findings:

- The antioxidant potential was quantified with IC50 values comparable to standard antioxidants like ascorbic acid .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has shown effectiveness against both bacterial and fungal strains.

Case Studies:

-

Bacterial Inhibition:

- Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Exhibited minimum inhibitory concentrations (MIC) in the low micromolar range.

- Fungal Activity:

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of (2E)-1-(2,4-dichlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one. Studies suggest favorable absorption characteristics with good bioavailability.

Key Pharmacokinetic Parameters:

- Oral absorption: ~91%

- Water solubility: Moderate

Toxicity Assessment:

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further studies are necessary to fully elucidate its toxicological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.